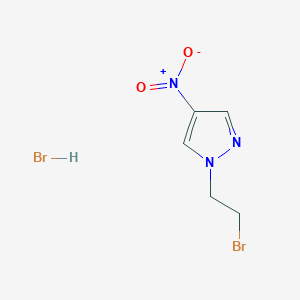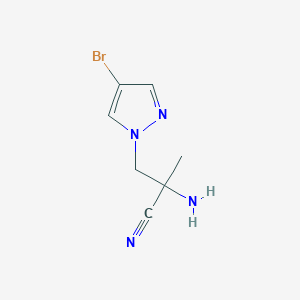
1-Amino-4-bromo-2-naphthoic acid
Descripción general
Descripción
1-Amino-4-bromo-2-naphthoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates .
Synthesis Analysis
The synthesis of 1-Amino-4-bromo-2-naphthoic acid involves several steps. It is a reactant in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . It is also used in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation .Molecular Structure Analysis
The molecular formula of 1-Amino-4-bromo-2-naphthoic acid is C11H7BrO2 . The average mass is 251.076 Da and the monoisotopic mass is 249.962936 Da .Chemical Reactions Analysis
1-Amino-4-bromo-2-naphthoic acid is a reactant involved in various chemical reactions. These include the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . It is also involved in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation .Physical And Chemical Properties Analysis
1-Amino-4-bromo-2-naphthoic acid has a melting point of 191 °C and a predicted boiling point of 372.7±25.0 °C . It has a density of 1.648 .Aplicaciones Científicas De Investigación
Synthesis of Binaphthyl-Based Amino Acids and Amino Alcohols
1-Amino-4-bromo-2-naphthoic acid: is utilized in the synthesis of binaphthyl-based amino acids and amino alcohols. These compounds are significant due to their application in creating chiral ligands, which are crucial for asymmetric synthesis—a method used to produce enantiomerically pure substances. The process involves domino coupling reactions and lactam ring opening of intermediates .
Creation of Benzimidazoles and Benzimidazolequinone Derivatives
This compound serves as a reactant in the cyclocondensation process to form benzimidazoles and benzimidazolequinone derivatives. These derivatives are important in medicinal chemistry for their potential pharmacological properties, including antitumor, antiviral, and antimicrobial activities .
Development of Axially Chiral Biaryls
The acid is involved in Suzuki-Miyaura reactions to produce axially chiral biaryls. These biaryls are a class of compounds with axial chirality and are used in various fields, such as organic light-emitting diodes (OLEDs) and as catalysts in organic synthesis .
Synthesis of Aryl Ring-Fused Benzimidazolequinones
1-Amino-4-bromo-2-naphthoic acid: is a key reactant in the radical cyclization process, which leads to the formation of aryl ring-fused benzimidazolequinones. These compounds have garnered interest for their unique electronic properties and potential use in electronic devices .
Probes for Human Cytochrome P450 Enzymes
The compound is used in the synthesis of probes for human cytochrome P450 enzymes. These enzymes play a vital role in drug metabolism, and understanding their function is essential for the development of new drugs and for predicting drug interactions .
Generation of Phananthridinone Derivatives
Lastly, 1-Amino-4-bromo-2-naphthoic acid is involved in the synthesis of phananthridinone derivatives through domino coupling reactions. Phananthridinones are interesting for their potential biological activities and as intermediates in organic synthesis .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols . These compounds play crucial roles in various biological processes.
Mode of Action
It is known to participate in domino coupling reactions and lactam ring opening of intermediates . These reactions involve the formation of new bonds and the breaking of existing ones, leading to significant changes in the molecular structure of the compound.
Biochemical Pathways
1-Amino-4-bromo-2-naphthoic acid is involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . These biochemical pathways lead to the production of complex molecules that can have various downstream effects, including the regulation of biological processes and the potential to influence disease states.
Result of Action
Given its involvement in the synthesis of binaphthyl-based amino acids and amino alcohols , it can be inferred that the compound may influence the structure and function of proteins, potentially affecting various cellular processes.
Propiedades
IUPAC Name |
1-amino-4-bromonaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPPYQDIGHSGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-bromo-2-naphthoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)
![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)
![1-[(4-Aminophenyl)methyl]-3-ethylurea](/img/structure/B1525959.png)








![5-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B1525974.png)
![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)
